![molecular formula C22H26N4O4S2 B2509278 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 422276-19-5](/img/no-structure.png)
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
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Overview
Description
The compound contains a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .
Synthesis Analysis
Quinazolinones can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
- The compound’s structural features may interact with essential enzymes or metabolic pathways in the parasite, disrupting its survival and replication .
- Researchers investigate their effects on neuronal excitability and ion channels, seeking safer and more effective antiepileptic drugs .
- Investigations focus on their efficacy against various fungal pathogens, including those causing plant diseases .
- Scientists evaluate their effectiveness against specific pathogens, aiming for novel antibiotics or antifungal agents .
Antimalarial Activity
Antitumor Properties
Anticonvulsant Effects
Fungicidal Properties
Antimicrobial Applications
Anti-Inflammatory Potential
Mechanism of Action
Target of Action
Quinazolinone compounds are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . The specific targets of “6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of quinazolinone compounds can vary widely depending on their specific structure and functional groups. They may interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation of the target’s activity .
Biochemical Pathways
Quinazolinone compounds can affect a variety of biochemical pathways due to their broad range of applications. The specific pathways affected by “6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide” would depend on its specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazolinone compounds can vary widely depending on their specific structure and functional groups. These properties can significantly impact a compound’s bioavailability .
Result of Action
The molecular and cellular effects of quinazolinone compounds can vary widely depending on their specific targets and mode of action. These effects can include changes in cellular signaling, gene expression, or cell viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of quinazolinone compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide' involves the condensation of 2-(4-sulfamoylphenyl)ethylamine with 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, followed by reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-(4-sulfamoylphenyl)ethylamine", "6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(4-sulfamoylphenyl)ethylamine in ethanol and add 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Combine the organic layers and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in ethanol and add sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Combine the organic layers and evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in ethanol and add sodium hydroxide. Stir the mixture at room temperature for 24 hours.", "Step 8: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 9: Combine the organic layers and evaporate the solvent to obtain the pure product." ] } | |
CAS RN |
422276-19-5 |
Product Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
Molecular Formula |
C22H26N4O4S2 |
Molecular Weight |
474.59 |
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C22H26N4O4S2/c23-32(29,30)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)31/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,31)(H2,23,29,30) |
InChI Key |
MTEUYIZMOWVNQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
solubility |
not available |
Origin of Product |
United States |
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